
tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a bromopropyl chain, and an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromopropyl Group: The bromopropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by the bromopropyl moiety.
Addition of the Tert-butyl Group: The tert-butyl group is often introduced through esterification reactions involving tert-butyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropyl chain, leading to the formation of brominated alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidine ring or the bromopropyl chain, resulting in the formation of amines or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom in the bromopropyl chain is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are employed under basic conditions.
Major Products
Oxidation: Brominated alcohols, carboxylic acids.
Reduction: Amines, alkanes.
Substitution: Azides, thiols, ethers.
科学的研究の応用
Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromopropyl chain can participate in covalent bonding with nucleophilic sites, while the oxazolidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity. Pathways involved may include enzyme inhibition, receptor modulation, and DNA/RNA binding.
類似化合物との比較
Similar Compounds
Tert-butyl 3-bromopropanoate: Shares the tert-butyl and bromopropyl groups but lacks the oxazolidine ring.
Tert-butyl carbamate: Contains the tert-butyl group and a carbamate moiety but does not have the bromopropyl chain or oxazolidine ring.
3-(tert-Butoxycarbonylamino)propyl Bromide: Features the tert-butyl and bromopropyl groups along with a carbamate linkage.
Uniqueness
Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C13H24BrNO3 |
|---|---|
分子量 |
322.24 g/mol |
IUPAC名 |
tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H24BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 |
InChIキー |
IZGSEIGGEWDALD-JTQLQIEISA-N |
異性体SMILES |
CC1(N([C@H](CO1)CCCBr)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(N(C(CO1)CCCBr)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
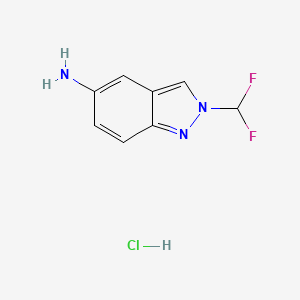
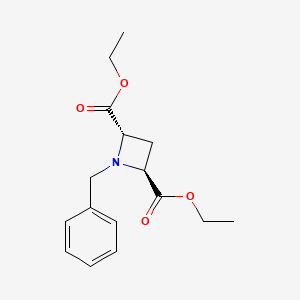

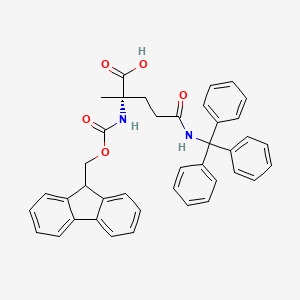
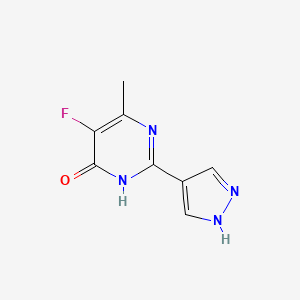
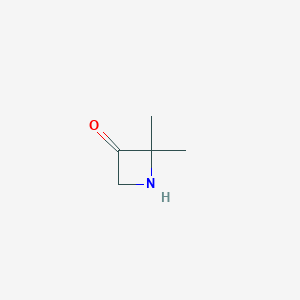
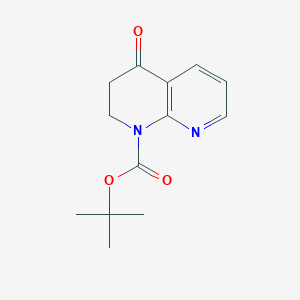
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)
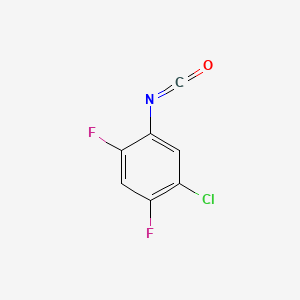
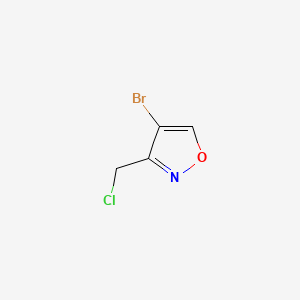
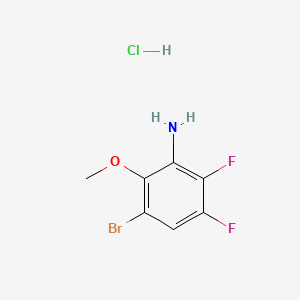
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)

